molecular formula C17H17N5O3S B13357583 N-(1,3-benzodioxol-5-yl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B13357583
M. Wt: 371.4 g/mol
InChI Key: HPGFIJIMCGTYSY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodioxole ring fused with a triazolopyridazine moiety, connected via a sulfanylacetamide linker. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to the triazolopyridazine core, which is then further functionalized to introduce the benzodioxole and sulfanylacetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its benzodioxole ring and sulfanylacetamide linker provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5O3S/c1-10(2)17-20-19-14-5-6-16(21-22(14)17)26-8-15(23)18-11-3-4-12-13(7-11)25-9-24-12/h3-7,10H,8-9H2,1-2H3,(H,18,23)

InChI Key

HPGFIJIMCGTYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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